molecular formula C10H10N2O2 B3048077 1-phenyldihydropyrimidine-2,4(1H,3H)-dione CAS No. 15533-68-3

1-phenyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B3048077
CAS No.: 15533-68-3
M. Wt: 190.2 g/mol
InChI Key: IYBINJWRHRKLTJ-UHFFFAOYSA-N
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Description

1-Phenyldihydropyrimidine-2,4(1H,3H)-dione ( 15533-68-3) is a chemical compound of significant interest in medicinal chemistry and organic synthesis, serving as a core dihydropyrimidine scaffold . This heterocyclic system is a fundamental building block for the development of novel therapeutic agents and is closely related to the dihydrouracil (DHU) moiety, which is a key intermediate in uracil catabolism . The dihydropyrimidine-2,4(1H,3H)-dione core is recognized as a privileged structure in drug discovery due to its wide range of pharmacological activities. Research into analogs of this scaffold has indicated potential for various applications, including use as novel ligands for E3 ubiquitin ligase in the development of Proteolysis Targeting Chimeras (PROTACs) . Its structural features make it a valuable intermediate for creating extensive libraries of compounds for biological screening . The synthesis of this compound and its analogs is most efficiently achieved through multi-component reactions, notably the classic Biginelli reaction or its modern variants, which involve the condensation of an aldehyde, a β-ketoester, and a urea derivative . This versatile synthetic route allows for the introduction of various substituents, enabling the fine-tuning of physicochemical and biological properties for specific research needs . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and consult its Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBINJWRHRKLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348586
Record name 2,4(1H,3H)-pyrimidinedione, dihydro-1-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15533-68-3
Record name 2,4(1H,3H)-pyrimidinedione, dihydro-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1,3-diazinane-2,4-dione
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Synthetic Methodologies for 1 Phenyldihydropyrimidine 2,4 1h,3h Dione and Its Analogues

Multi-Component Reactions in the Synthesis of Dihydropyrimidine-2,4(1H,3H)-diones

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a final product that incorporates portions of all starting materials. jmchemsci.comscielo.org.mx These reactions are prized for their high atom economy, convergence, and operational simplicity, often reducing reaction times, work-up steps, and waste generation. beilstein-journals.org

The Biginelli Reaction and its Variants for Dihydropyrimidine-2,4(1H,3H)-dione Synthesis

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a cornerstone MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). jmchemsci.comwikipedia.org The classic reaction involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335). wikipedia.orgmdpi.comnih.gov To produce 1-phenyldihydropyrimidine derivatives, a mono-substituted urea, such as 1-phenylurea (B166635) or 1-phenylthiourea, is employed in place of urea. researchgate.net

The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The generally accepted mechanism, proposed by Kappe, begins with the acid-catalyzed reaction between the aldehyde and urea to form a reactive N-acyliminium ion intermediate. beilstein-journals.org This electrophilic species then reacts with the enol form of the β-ketoester. Subsequent ring closure through nucleophilic attack of the amine on the carbonyl group, followed by dehydration, yields the final dihydropyrimidine (B8664642) product. beilstein-journals.orgorganic-chemistry.org

Over the years, numerous variants of the Biginelli reaction have been developed to improve yields, shorten reaction times, and expand the substrate scope under more environmentally friendly conditions. These modifications often involve the use of different catalysts or solvent-free conditions. researchgate.netorganic-chemistry.org

CatalystAldehydeβ-DicarbonylUrea/Thiourea (B124793)ConditionsYield (%)Reference
Silicotungstic acid / Ambelyst-15BenzaldehydeMethyl acetoacetateUreaSolvent-free, 88°CHigh mdpi.comnih.gov
Nickel Nitrate (B79036) HexahydrateAromatic aldehydesEthyl acetoacetate1-Phenyl thioureaSolvent-freeModerate to Good researchgate.net
Yb(OTf)₃Various1,3-DicarbonylsUreaSolvent-freeHigh organic-chemistry.org
Indium(III) ChlorideVarious1,3-DicarbonylsUrea---High organic-chemistry.org
p-Toluenesulfonic acidAliphatic, Aryl, Heteroaryl aldehydeso-Methyl acetoacetanilideUrea or ThioureaEthanol (B145695)Good nih.gov
Granite / QuartzBenzaldehydeEthyl acetoacetateUreaEthanol, reflux64-68% nih.gov
Molecular IodineArylaldehydeSubstituted acetaldehydeMono-substituted ureaMeCN, refluxReasonable beilstein-journals.org

Alternative Multi-Component Approaches for Dihydropyrimidine-2,4(1H,3H)-dione Scaffolds

Beyond the traditional Biginelli reaction, other MCRs have been developed to access the dihydropyrimidine core. These alternative strategies often introduce greater structural diversity by employing different starting materials.

One such example is a four-component condensation reaction. This method involves the reaction of an aliphatic or aromatic amine, diketene, an aromatic aldehyde, and urea or thiourea in the presence of a catalyst like p-toluenesulfonic acid at ambient temperature. nih.gov This approach allows for the introduction of additional points of diversity into the final molecule.

Another strategy involves combining the Biginelli reaction with other MCRs in a sequential tandem process. For instance, a Biginelli reaction can be performed first to synthesize a dihydropyrimidinone containing a reactive functional group, which is then used directly in a subsequent Passerini reaction to create highly functionalized and complex structures in good to excellent yields. beilstein-journals.org

Furthermore, Biginelli-type reactions have been developed using a different combination of starting materials. A molecular iodine-catalyzed three-component synthesis has been demonstrated using mono-substituted ureas, alkylaldehydes, and arylaldehydes. beilstein-journals.org The proposed mechanism involves the initial condensation of the urea with the aromatic aldehyde, followed by reaction with the enamide of the alkylaldehyde, and finally an intramolecular cyclization to yield the dihydropyrimidinone. beilstein-journals.org

Stepwise Synthetic Strategies for 1-Phenyldihydropyrimidine-2,4(1H,3H)-diones

While MCRs offer efficiency, stepwise syntheses provide greater control and are often necessary for preparing more complex or specifically substituted analogues that are not accessible through one-pot procedures. These routes build the heterocyclic ring sequentially.

Cyclization Reactions in Dihydropyrimidine-2,4(1H,3H)-dione Formation

A key step in the stepwise synthesis of dihydropyrimidine-2,4(1H,3H)-diones is the final cyclization to form the six-membered ring. This is typically achieved by forming an open-chain precursor that contains all the necessary atoms and then inducing ring closure.

A multi-step synthesis can be employed where the dihydropyrimidine ring is formed in the final stages. One reported pathway begins with a precursor such as methyl 3-amino-3-(2-chlorophenyl)propanoate. ias.ac.in A more general approach involves the acid-amine coupling of a β-amino acid derivative, for example, 3-((tert-butoxycarbonyl)amino)propanoic acid, with a desired amine. ias.ac.in This coupling reaction forms an amide bond. Subsequent removal of the Boc protecting group (de-Boc) under appropriate conditions, followed by an intramolecular cyclization reaction, leads to the formation of the dihydropyrimidine-2,4(1H,3H)-dione ring system in modest yields. ias.ac.in This strategy allows for the controlled introduction of substituents on the nitrogen at the 3-position of the ring.

In many synthetic approaches, including the Biginelli reaction, the cyclization step occurs in situ from an open-chain intermediate formed during the reaction. In the widely accepted mechanism of the Biginelli reaction, an open-chain ureide is formed after the N-acyliminium ion reacts with the β-ketoester. beilstein-journals.org This ureide intermediate is not isolated but spontaneously undergoes an intramolecular cyclization and dehydration under the reaction conditions to yield the thermodynamically favored dihydropyrimidine product. beilstein-journals.org

Similarly, in the iodine-catalyzed three-component reaction mentioned earlier, an enamide intermediate is generated in situ. This precursor then undergoes an intramolecular cyclization, catalyzed by the mild Lewis acidity of molecular iodine, to afford the final dihydropyrimidinone scaffold. beilstein-journals.org These in situ cyclizations are crucial for the efficiency of multi-component reactions, as they drive the reaction towards the stable heterocyclic product without the need to isolate reactive intermediates.

Metal-Catalyzed Approaches to Dihydropyrimidine-2,4(1H,3H)-dione Ring Systems

Metal-catalyzed reactions are pivotal in modern organic synthesis, offering efficient routes to complex molecular architectures. Their application in constructing the dihydropyrimidine-2,4(1H,3H)-dione ring system is an area of active research, providing alternatives to traditional methods like the Biginelli reaction.

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are powerful tools for incorporating a carbonyl group (C=O) into a molecule using carbon monoxide. mdpi.com This methodology has been successfully employed to synthesize a wide array of carbonylated heterocycles, including β-lactones, γ-lactones, β-lactams, and indolones, starting from appropriately functionalized alkynes. mdpi.comunipr.it The process often involves an oxidative carbonylation of a triple bond, followed by cyclization. unipr.it

A general mechanism for palladium-catalyzed oxidative carbonylation involves the formation of a palladium acyl intermediate, which can then react with another molecule to yield the final product, such as a ketone, via reductive elimination. liv.ac.uk While the literature extensively covers the use of palladium iodide (PdI2) and other palladium complexes like Pd(PPh3)4 for synthesizing various heterocyclic structures, the direct application of these carbonylation reactions to form the dihydropyrimidine-2,4(1H,3H)-dione ring is not extensively detailed in the provided sources. unipr.itliv.ac.uk However, the versatility of this approach suggests its potential for development in this specific context. For example, a novel palladium-catalyzed oxidative carbonylation has been developed for the intramolecular cyclization of hydrazides to form 1,3,4-oxadiazol-2(3H)-ones, demonstrating the utility of this method in creating five- and six-membered rings. rsc.orgresearchgate.net

Other Metal-Mediated Cyclization Methodologies

Beyond palladium, other metals have been utilized to catalyze the formation of dihydropyrimidine-2,4(1H,3H)-dione systems. A notable example is the use of nickel nitrate hexahydrate [Ni(NO3)2·6H2O] as a catalyst in a one-pot, solvent-free Biginelli-like reaction. researchgate.net This method involves the condensation of a 1-phenyl thiourea, ethyl acetoacetate, and various aromatic aldehydes to produce 1-phenyl-3,4-dihydropyrimidin-2(1H)-thiones, which are close structural analogues of the target dione (B5365651). researchgate.net

The classic Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, is the most common route to these scaffolds. nih.govnih.gov While often acid-catalyzed, the use of metal catalysts like nickel nitrate demonstrates a move towards developing milder and more efficient protocols. researchgate.netnih.gov

Influence of Reaction Conditions and Catalysts on Dihydropyrimidine-2,4(1H,3H)-dione Synthesis

To address these limitations, numerous improved protocols have been developed. Solvent-free conditions, for instance, have gained traction as an environmentally friendly approach. Catalysts such as trichloroacetic acid, potassium tert-butoxide (t-BuOK), and novel Brønsted acidic ionic liquids have been shown to effectively promote the reaction, often at moderate temperatures (70-90 °C) and with significantly reduced reaction times. nih.govnih.govresearchgate.net The use of these catalysts can lead to high to excellent yields of the desired dihydropyrimidinones. nih.govresearchgate.net

The choice of solvent also plays a critical role. In one study optimizing the synthesis of a dihydropyrimidinone derivative, ethanol was found to be the optimal solvent compared to water, methanol, acetonitrile, and others, resulting in a 94% yield. chemmethod.com The amount of catalyst is another key parameter, with optimization studies showing that a specific molar percentage of the catalyst provides the best outcome. nih.govchemmethod.com

Influence of Catalysts and Conditions on Dihydropyrimidinone Synthesis
CatalystKey Reaction ConditionsTypical YieldsAdvantages NotedReference
Trichloroacetic Acid (20 mol%)Solvent-free, 70°C, 4 min85% (for model reaction)High yields, short reaction times, simple work-up nih.gov
Brønsted Acidic Ionic Liquid [Btto][p-TSA] (0.15 mmol)Solvent-free, 90°C, 30 minGoodMild conditions, avoidance of organic solvents nih.gov
Potassium tert-butoxide (t-BuOK)Solvent-freeGood to excellentAvoids toxic or expensive catalysts researchgate.net
Nickel Nitrate HexahydrateSolvent-freeGood to moderateAvoids hazardous organic solvents researchgate.net
p(AMPS) Hydrogel (0.15 mg)Ethanol, reflux, 6 hUp to 94%Environmentally sustainable, reusable catalyst chemmethod.com

Derivatization Strategies and Functional Group Transformations of Dihydropyrimidine-2,4(1H,3H)-dione Core

The dihydropyrimidine-2,4(1H,3H)-dione core serves as a versatile scaffold for further chemical modification, allowing for the synthesis of a diverse library of derivatives. These transformations can target various positions on the heterocyclic ring, including the nitrogen atoms and the substituents at C5 and C6.

One common derivatization strategy involves N-alkylation. For instance, 6-amino-1-alkyl-uracil can be treated with an alkylating agent in the presence of sodium hydroxide (B78521) and ethanol to introduce a second alkyl group at the N3 position, yielding 6-amino-1,3-dialkylpyrimidine-2,4(1H,3H)-diones. nih.gov

Another approach focuses on modifying substituents at the C5 position. The ester group in ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be converted to a carbohydrazide (B1668358) by reacting it with hydrazine (B178648) hydrate. nih.gov This carbohydrazide intermediate can then be reacted with various substituted aryl aldehydes to form a series of hydrazone derivatives. nih.gov

Furthermore, derivatization can involve the synthesis of compounds with different substituents at the N1 and N3 positions from the outset. A series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives were designed and synthesized to explore their biological activities. rsc.org Additionally, transformations of the pyrimidine (B1678525) ring itself have been reported, such as a ring contraction of a dihydropyrimidine compound into a different heterocyclic system. mdpi.com The C6 position can also be functionalized; for example, N3-substituted-6-chlorouracil can react with p-substituted anilines to create C6-amino derivatives. researchgate.net

Examples of Derivatization of the Dihydropyrimidine-2,4(1H,3H)-dione Core
Position(s) ModifiedTransformation/ReactionStarting Material ExampleProduct Type ExampleReference
N3N-alkylation with alkyl iodide6-Amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione6-Amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione nih.gov
C5Ester to carbohydrazide, then to hydrazoneEthyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateHydrazone derivatives nih.gov
N1, N3Synthesis of N,N'-diaryl derivativesNot specified1,3-Diphenylpyrimidine-2,4(1H,3H)-dione derivatives rsc.org
C6Nucleophilic substitution of chlorineN3-Substituted-6-chlorouracil6-(Substituted anilino)-pyrimidine-2,4-dione researchgate.net
Ring SystemOxidative ring contractionDihydropyrimidine sulfide(Not specified in detail) mdpi.com

Molecular Structure and Conformation of 1 Phenyldihydropyrimidine 2,4 1h,3h Dione Derivatives

Spectroscopic Characterization of Dihydropyrimidine-2,4(1H,3H)-dione Structures

Spectroscopic methods are indispensable tools for the structural characterization of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and functional groups present in the dihydropyrimidine-2,4(1H,3H)-dione framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the dihydropyrimidine-2,4(1H,3H)-dione scaffold. researchgate.nethyphadiscovery.com

In ¹H NMR spectra of dihydropyrimidine-2,4(1H,3H)-dione derivatives, the chemical shifts (δ) of the protons provide valuable structural insights. For instance, the proton at the C4 position of the dihydropyrimidine (B8664642) ring typically appears as a doublet, with its chemical shift influenced by the nature of the substituent on the phenyl ring. rsc.org The protons of the methyl group at C6 and the ester group at C5 also exhibit characteristic signals. rsc.org The NH protons of the pyrimidine (B1678525) ring usually appear as distinct signals that can be identified by D₂O exchange. semanticscholar.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, further confirming the structural assignment. hyphadiscovery.comjmchemsci.com For example, HMBC spectra can show correlations between the methyl protons and the carbons of the pyrimidine ring, solidifying the assignment of these groups. jmchemsci.com

Below is an interactive data table summarizing typical ¹H NMR chemical shifts for protons in various dihydropyrimidine-2,4(1H,3H)-dione derivatives.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbons (C2 and C4) are typically observed in the downfield region of the spectrum. rsc.org The carbons of the phenyl ring and the dihydropyrimidine ring also show distinct signals that are sensitive to the substitution pattern.

The following interactive data table presents typical ¹³C NMR chemical shifts for key carbons in dihydropyrimidine-2,4(1H,3H)-dione derivatives.

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of dihydropyrimidine-2,4(1H,3H)-dione analogues. rsc.orgrsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org

The fragmentation patterns observed in the mass spectra provide valuable structural information. libretexts.orglibretexts.org Common fragmentation pathways for dihydropyrimidine derivatives involve the loss of substituents from the dihydropyrimidine ring. For instance, the loss of the C4-substituent is a common fragmentation reaction, leading to the formation of a stable pyridinium cation. researchgate.net The cleavage of ester groups is also frequently observed. researchgate.net The molecular ion peak (M+) is often observed, although its intensity can be low due to facile fragmentation. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of these compounds, often showing the protonated molecule [M+H]⁺. rsc.orgicm.edu.pl Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another technique that has been utilized in the analysis of dihydropyrimidine derivatives. nih.gov

In the IR spectra of these compounds, characteristic absorption bands are observed for the various functional groups. The N-H stretching vibrations of the pyrimidine ring typically appear in the region of 3100-3400 cm⁻¹. rsc.orgnih.gov The C=O stretching vibrations of the two carbonyl groups are observed as strong bands in the range of 1600-1750 cm⁻¹. rsc.orgnih.gov The C=C stretching vibration of the dihydropyrimidine ring and the aromatic C=C stretching vibrations of the phenyl ring are also present. rsc.org

The table below summarizes key IR absorption frequencies for dihydropyrimidine-2,4(1H,3H)-dione derivatives.

Raman spectroscopy provides complementary information to IR spectroscopy. ijfans.org The vibrational spectra of pyrimidine and its derivatives have been studied, and the assignments of the various vibrational modes have been reported. core.ac.uk

Advanced Structural Analysis of Dihydropyrimidine-2,4(1H,3H)-dione Compounds

While spectroscopic methods provide invaluable information about molecular structure, advanced techniques like single-crystal X-ray diffraction and computational analyses offer a more detailed and precise picture of the three-dimensional arrangement of atoms and the nature of intermolecular interactions.

X-ray crystallographic studies of dihydropyrimidine-2,4(1H,3H)-dione derivatives have revealed that the dihydropyrimidine ring can adopt different conformations. imperial.ac.ukmdpi.com While some studies have shown nearly planar ring geometries, others have indicated significant puckering. imperial.ac.ukmdpi.com The conformation of the phenyl ring relative to the dihydropyrimidine ring is also a key structural feature. mdpi.com The orientation of the ester group at the C5 position has been found to be influenced by crystal packing forces. mdpi.com

The crystal packing of these compounds is often stabilized by a network of intermolecular hydrogen bonds, typically involving the N-H groups of the pyrimidine ring and the carbonyl oxygen atoms. researchgate.netnih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov It provides a graphical representation of the regions of close contact between neighboring molecules. researchgate.net

For example, in the crystal structure of 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione, the most significant contributions to the Hirshfeld surface were from O···H (37.1%), H···H (24%), and C···H/H···C (22.6%) interactions. researchgate.net This analysis highlights the importance of hydrogen bonding and van der Waals forces in stabilizing the crystal structure.

Contact enrichment analysis further quantifies the propensity of certain atomic pairs to form intermolecular contacts, providing deeper insights into the packing preferences of these molecules. These computational methods, combined with experimental data from X-ray diffraction, offer a comprehensive understanding of the supramolecular chemistry of 1-phenyldihydropyrimidine-2,4(1H,3H)-dione derivatives. mdpi.comrsc.org

Structure Activity Relationship Sar Studies of 1 Phenyldihydropyrimidine 2,4 1h,3h Dione Analogues

Systematic Structural Modifications and their Impact on Biological Activity

Systematic modifications of the 1-phenyldihydropyrimidine-2,4(1H,3H)-dione scaffold have been a key strategy to probe its biological potential. Dihydropyrimidinones (DHPMs) are recognized for a wide spectrum of pharmacological activities, including antitumoral, anti-inflammatory, and antibacterial effects. nih.gov The core structure presents several sites for modification: the N1 and N3 positions of the pyrimidine (B1678525) ring, the C5 position, and the C6 position, in addition to the N1-phenyl ring.

In an extensive analysis of 6-arylpyrimidinones, it was discovered that modifications at positions 1 through 4 of the pyrimidine ring typically resulted in a loss of antiviral and interferon-inducing activity. nih.gov However, these same modifications gave rise to other biological effects, such as hypotensive and anti-inflammatory activities, demonstrating how subtle structural changes can dramatically shift the pharmacological profile of the compound series. nih.gov

The synthesis of dihydropyrimidinone derivatives through multicomponent reactions, like the Biginelli reaction, allows for significant structural diversity. nih.gov By varying the aldehyde, β-ketoester, and urea (B33335)/thiourea (B124793) components, a wide array of analogues can be generated. For instance, a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives were synthesized to explore their antitumor potential. One of the target compounds, which featured m-tolyl groups on both nitrogen atoms and a more complex substituent at the C4 position, demonstrated excellent proliferative inhibition against multiple tumor cell lines. rsc.org This highlights that significant modifications, including the addition of a second phenyl group at the N3 position and further substitution, can lead to potent bioactivity.

The versatility of the dihydropyrimidine (B8664642) scaffold is further shown in its use as a building block for more complex heterocyclic systems. Fused pyrimidine structures, such as furo[2,3-d]pyrimidine-2-one–1,2,3-triazole hybrids, have been synthesized and shown to possess pronounced cytostatic activities against cancer cell lines like HepG2 (hepatocellular carcinoma) and HeLa (cervical carcinoma), in some cases exceeding the potency of the reference drug 5-fluorouracil (B62378). researchgate.net

Elucidation of Key Pharmacophores and Structural Motifs for Target Interaction

The biological activity of this compound analogues is intrinsically linked to specific structural motifs that form the key pharmacophore for interacting with biological targets. A pharmacophore model for novel anti-tuberculosis agents based on a 3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione scaffold was developed to identify potential inhibitors of the enzyme Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1), a crucial target for Mycobacterium tuberculosis. nih.gov This indicates that the phenyl-pyrimidine core can be part of a larger pharmacophoric arrangement necessary for enzyme inhibition.

In the context of antiviral activity, particularly against SARS-CoV-2, SAR studies on related dihydropyrimidine-2-thiones identified several key design elements crucial for potent inhibition of the main protease (Mpro). rsc.orgnih.gov These essential features include:

Proton donor/acceptor groups: These are vital for forming hydrogen bonds with amino acid residues in the active site of the target enzyme.

Six-membered rings: The core heterocyclic ring provides a rigid scaffold to correctly orient the interacting functional groups.

Fluorinated moieties: The inclusion of fluorine atoms can enhance binding affinity and improve pharmacokinetic properties. rsc.orgnih.gov

Docking studies with other pyrimidine derivatives have provided further insights into target interactions. For example, certain 1,6-dihydropyrimidine derivatives designed as quinolone isosteres are believed to exert their antibacterial effect by inhibiting DNA gyrase, a mechanism supported by molecular docking simulations. nih.gov Similarly, computational studies on pyrido[2,3-d]pyrimidine-4(1H) dione (B5365651) derivatives have supported experimental findings of their anticancer potential, suggesting specific binding modes within their targets. researchgate.net These studies collectively underscore the importance of the specific three-dimensional arrangement of functional groups around the core pyrimidine ring for effective target engagement.

Role of Substituents on the Phenyl Ring and Dihydropyrimidine Scaffold in SAR

The nature and position of substituents on both the N1-phenyl ring and the dihydropyrimidine core play a determinant role in the biological activity of this class of compounds.

For anti-inflammatory activity, specific substitutions have been shown to be beneficial. In a series of dihydropyrimidinone derivatives, compounds bearing a 4-methoxyphenyl (B3050149) group at the C4 position of the pyrimidine ring were found to be among the most potent anti-inflammatory agents. nih.gov This suggests that an electron-donating group at this specific position enhances activity.

In the pursuit of anti-urease agents, a study of dihydropyrimidinones revealed that substitutions on a phenyl ring at the C4 position significantly influenced inhibitory potency. The most active compound in this series featured a p-trifluoromethylphenyl group, which was approximately six times more potent than the thiourea reference standard. ekb.eg This highlights the positive impact of a strong electron-withdrawing group at the para position of the C4-phenyl ring for this particular activity.

Conversely, for a series of 1,2,4-oxadiazole-linked 5-fluorouracil derivatives tested for anticancer activity, the analogue with an unsubstituted phenyl ring on the oxadiazole moiety displayed potent activity against four different cancer cell lines. nih.gov This indicates that for some targets, steric bulk or electronic modifications on the phenyl ring can be detrimental to activity.

Modifications on the dihydropyrimidine scaffold itself are also critical. For instance, the introduction of a benzoyl group at the C6 position has been found to be a significant contributor to the antiviral activity of certain pyrimidinedione analogues. nih.gov

The following table summarizes the influence of various substituents on the biological activity of dihydropyrimidine-dione analogues based on available research findings.

Scaffold PositionSubstituentBiological ActivityFinding
C4-Phenylp-TrifluoromethylAnti-ureasePotent activity, ~6x more active than reference. ekb.eg
C4-Phenyl4-MethoxyAnti-inflammatoryIncreased potency observed. nih.gov
C6Benzoyl groupAntiviral (HIV)Important for significant activity. nih.gov
N1Phenyl, CyclopropylAntiviral (HIV)Contributes significantly to antiviral activity. nih.gov
Phenyl Ring (on linked moiety)UnsubstitutedAnticancerPotent activity against multiple cell lines. nih.gov

Fluorine Atom Incorporation and its Effects on Molecular Activity

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's activity. researchgate.net It can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability and bioavailability. researchgate.net

In the context of dihydropyrimidine derivatives, fluorinated moieties have been identified as a key design element in developing potent inhibitors of the SARS-CoV-2 main protease. rsc.orgnih.gov The strategic placement of fluorine can enhance interactions within the enzyme's active site, leading to improved inhibitory potency.

The utility of fluorine is also well-established in pyrimidine-based anticancer drugs. 5-Fluorouracil is a classic example of a fluorinated pyrimidine analogue used in chemotherapy. nih.gov Its mechanism involves the inhibition of thymidylate synthase, which disrupts DNA synthesis in rapidly dividing cancer cells. nih.gov Research into new derivatives continues, such as 1,2,4-oxadiazole (B8745197) linked 5-fluorouracil compounds, which have demonstrated promising anticancer activity against a panel of human cancer cell lines. nih.gov

Studies on the synthesis of 5-fluorotubercidin, another fluorinated pyrimidine-related nucleoside, showed that the introduction of fluorine could modulate biological activity, leading to increased potency against L-1210 leukemia cells while reducing toxicity in fibroblast cells compared to its non-fluorinated parent compound, tubercidin. researchgate.net These examples underscore the significant and often beneficial impact of fluorine incorporation on the molecular activity of pyrimidine-based scaffolds.

Computational Chemistry and Molecular Modeling of Dihydropyrimidine 2,4 1h,3h Dione Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of dihydropyrimidine-2,4(1H,3H)-dione derivatives. These calculations, often based on Density Functional Theory (DFT), allow for a detailed analysis of the molecule's electronic landscape.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a key parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. nih.govsemanticscholar.org

For dihydropyrimidine (B8664642) derivatives, the HOMO-LUMO energy gap helps to explain the charge transfer interactions that can occur within the molecule. irjweb.comscirp.org A lower energy gap suggests a greater ease of intramolecular charge transfer, which can be a significant factor in the molecule's bioactivity. scirp.org For instance, a derivative with a high HOMO energy is a better electron donor, while one with a low LUMO energy is a better electron acceptor. irjweb.com This analysis of frontier molecular orbitals is instrumental in predicting the electronic and optical properties of these compounds. nih.gov

Table 1: Frontier Molecular Orbital Energies of Selected Dihydropyrimidine Derivatives This table is interactive. Click on the headers to sort the data.

Compound EHOMO (eV) ELUMO (eV) Energy Gap (eV)
Quinoline -6.646 -1.816 4.83
N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine -6.2613 -0.8844 5.3769
TTF-donor substituted molecule 1 Not specified Not specified 2.891
TTF-donor substituted molecule 2 Not specified Not specified 2.101
TTF-donor substituted molecule 3 Not specified Not specified 3.100
TTF-donor substituted molecule 4 Not specified Not specified 3.120

Note: Data is compiled from various sources for illustrative purposes and may not represent a direct comparative study.

Natural Bond Orbital (NBO) analysis is a powerful method used to investigate charge transfer, conjugative interactions, and hyperconjugative interactions within a molecule, which are key to understanding its stability. researchgate.netacadpubl.eu This analysis examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis type (acceptor) NBOs.

The Molecular Electrostatic Potential (MEP) and Fukui functions are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. semanticscholar.orgamazonaws.com The MEP surface provides a visual representation of the charge distribution around a molecule, indicating regions of positive and negative electrostatic potential. researchgate.net

For dihydropyrimidine-2,4(1H,3H)-dione derivatives, the MEP map helps to identify the regions most susceptible to electrophilic attack (negative potential, typically colored red and yellow) and nucleophilic attack (positive potential, colored blue). amazonaws.com These negative regions, often associated with electronegative atoms like oxygen and nitrogen, are indicative of sites that can interact with proton donors. saudijournals.com

Fukui functions further refine this prediction by quantifying the change in electron density at a specific site when the total number of electrons in the molecule is altered. saudijournals.com This allows for a more precise identification of the atoms most likely to participate in chemical reactions. The combination of MEP and Fukui function analyses provides a comprehensive picture of the chemical reactivity of dihydropyrimidine-2,4(1H,3H)-dione derivatives, corroborating predictions of their regioselectivity. saudijournals.com

Molecular Docking and Simulation Studies of Dihydropyrimidine-2,4(1H,3H)-dione Interactions

Molecular docking and simulation studies are computational techniques used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. dovepress.com These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

Molecular docking studies have been extensively used to investigate the binding modes of dihydropyrimidine-2,4(1H,3H)-dione derivatives with various protein targets. dovepress.comresearchgate.netlas.ac.cn These studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that govern the binding of the ligand to the protein's active site. researchgate.netnih.gov

For example, docking studies of dihydropyrimidine derivatives with enzymes like lipoxygenase have shown that these compounds can form key hydrogen bonds with amino acid residues in the active site, such as Gln 363, His 367, Val 671, and Ala 672. dovepress.com The orientation and conformation of the ligand within the binding pocket are crucial for its inhibitory activity. The pyrimidine (B1678525) ring and its substituents often play a critical role in establishing these vital interactions. dovepress.comnih.gov

Beyond predicting the binding mode, molecular docking and simulation studies can also estimate the binding affinity of a ligand for its target protein. nih.govnih.gov This is often expressed as a docking score or binding energy, where a more negative value typically indicates a stronger interaction. researchgate.net

The predicted binding affinities for dihydropyrimidine-2,4(1H,3H)-dione derivatives often correlate well with their experimentally determined biological activities. dovepress.com For instance, derivatives with higher docking scores against a particular enzyme often exhibit greater inhibitory activity in in vitro assays. dovepress.com These computational predictions, combined with experimental validation, help to elucidate the molecular recognition principles that drive the interaction between the ligand and the protein. This understanding is invaluable for the rational design and optimization of new, more potent dihydropyrimidine-2,4(1H,3H)-dione-based therapeutic agents.

Theoretical Spectroscopic Prediction and Correlation with Experimental Data

In the field of computational chemistry, Density Functional Theory (DFT) has emerged as a powerful tool for predicting the spectroscopic properties of molecules, including those in dihydropyrimidine-2,4(1H,3H)-dione systems. By calculating the electronic structure and vibrational frequencies of a molecule, researchers can generate theoretical Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions can then be correlated with experimental data to confirm the molecular structure, understand the electronic transitions, and assign specific spectral features to corresponding molecular motions or chemical environments. This integrated approach of combining theoretical calculations with experimental results provides a deeper understanding of the molecule's properties.

Infrared (IR) Spectroscopy

Theoretical IR spectra are typically calculated using DFT methods, which can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies often show a systematic deviation from experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the correlation with experimental data, the calculated frequencies are often scaled by an empirical scaling factor.

For the dihydropyrimidine-2,4(1H,3H)-dione ring, characteristic vibrational modes include N-H stretching, C=O stretching, and various ring vibrations. In a study on the vibrational spectra of 5,6-dihydrouracil, a closely related parent compound, DFT calculations were instrumental in assigning the experimental IR and Raman spectra. The study revealed that the optimized geometry of the dihydrouracil (B119008) ring is non-planar.

For 1-phenyldihydropyrimidine-2,4(1H,3H)-dione, the theoretical IR spectrum would be expected to show:

N-H stretching vibrations: Typically observed in the region of 3100-3500 cm⁻¹.

C-H stretching vibrations: Aromatic C-H stretches from the phenyl group would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the dihydropyrimidine ring would be found below 3000 cm⁻¹.

C=O stretching vibrations: Two distinct carbonyl stretching bands are expected, typically in the range of 1650-1750 cm⁻¹.

C=C and C-N stretching vibrations: These will contribute to the fingerprint region of the spectrum, along with various bending vibrations.

The correlation between theoretical and experimental IR data is generally good after scaling, allowing for a confident assignment of the observed spectral bands to specific molecular vibrations.

Table 1: Representative Correlation of Experimental and Theoretical IR Frequencies for Dihydropyrimidine-2,4(1H,3H)-dione Systems (Note: The following data is illustrative and based on typical values found in the literature for similar compounds, as a dedicated study for this compound is not available.)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (Scaled)
N-H Stretch32503245
Aromatic C-H Stretch30803075
Aliphatic C-H Stretch29502945
C=O Stretch (Asymmetric)17201715
C=O Stretch (Symmetric)16801675
C=C Aromatic Stretch16001595

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. These calculations provide valuable insights into the electronic environment of each nucleus. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and are often linearly correlated with experimental values.

For this compound, the ¹H NMR spectrum would feature signals for the protons on the phenyl ring and the dihydropyrimidine ring, as well as the N-H protons. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons, the aromatic carbons of the phenyl group, and the aliphatic carbons of the dihydropyrimidine ring.

Studies on various heterocyclic compounds have demonstrated that DFT calculations can predict chemical shifts with a high degree of accuracy, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info This allows for the unambiguous assignment of resonances in complex spectra and can aid in the structural elucidation of new compounds.

Table 2: Illustrative Correlation of Experimental and Theoretical ¹H NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical values found in the literature for similar compounds.)

ProtonExperimental δ (ppm)Calculated δ (ppm)
N-H (Position 3)~8.0~7.9
Phenyl Protons7.2 - 7.57.1 - 7.4
CH₂ (Position 5)~2.7~2.6
CH₂ (Position 6)~3.8~3.7

Table 3: Illustrative Correlation of Experimental and Theoretical ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical values found in the literature for similar compounds.)

CarbonExperimental δ (ppm)Calculated δ (ppm)
C=O (Position 2)~152~151
C=O (Position 4)~165~164
Phenyl C (ipso)~140~139
Phenyl C (ortho, meta, para)120 - 130119 - 129
C (Position 5)~40~39
C (Position 6)~50~49

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental UV-Vis spectrum.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the phenyl ring and the conjugated system within the dihydropyrimidine moiety. TD-DFT calculations can help to identify the specific molecular orbitals involved in these transitions. The accuracy of the predicted absorption maxima can be influenced by the choice of functional and basis set, as well as the inclusion of solvent effects in the calculations. For many organic molecules, TD-DFT has been shown to provide results in good agreement with experimental data.

Table 4: Representative Correlation of Experimental and Theoretical UV-Vis Absorption Maxima for Phenyl-Substituted Heterocycles (Note: The following data is illustrative and based on typical values found in the literature.)

TransitionExperimental λ_max (nm)Calculated λ_max (nm)
π → π*~260~255

Mechanistic Insights into Biological Activities of Dihydropyrimidine 2,4 1h,3h Dione Derivatives

Anticancer Mechanisms of Action

Dihydropyrimidine-2,4(1H,3H)-dione derivatives have been explored for their potential in cancer chemotherapy, with research indicating they can influence several key pathways involved in cancer cell growth and survival. researchgate.net

Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation

A primary mechanism through which these derivatives exhibit anticancer effects is by elevating the intracellular levels of reactive oxygen species (ROS), which can trigger programmed cell death, or apoptosis. rsc.org The accumulation of ROS inside a cell is often a signal for apoptosis. nih.gov

In one study, a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their antitumor properties. A lead compound from this series, designated XS23, was shown to significantly increase intracellular ROS levels in A375 human melanoma cells—up to 175-fold higher than the control group after 12 hours of treatment. rsc.org This surge in ROS was directly linked to the induction of apoptosis, as evidenced by a dose- and time-dependent increase in the expression of cleaved caspase-9, a key enzyme in the apoptotic cascade. rsc.org Further analysis confirmed that a 5 μM concentration of XS23 induced early apoptosis in 18% of A375 cells and late apoptosis in 4.68% of the cells. rsc.org This demonstrates that elevating ROS production is an effective strategy for inducing cancer cell apoptosis. rsc.org

Derivative ClassCell LineKey Finding
1,3-diphenylpyrimidine-2,4(1H,3H)-dionesA375 (Melanoma)Increased intracellular ROS levels up to 175-fold, leading to caspase-9 activation and apoptosis. rsc.org

Inhibition of Cancer Cell Proliferation and Migration Pathways

Beyond inducing apoptosis, dihydropyrimidine (B8664642) derivatives can also impede the proliferation and migration of cancer cells. The same compound, XS23, was found to inhibit the proliferation and migration of A375 melanoma cells in a concentration-dependent manner. rsc.org Similarly, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was shown to effectively reduce the growth of A549 lung cancer cells in a 3D tumor spheroid model. nih.gov Treatment with this derivative at concentrations of 1, 2, and 5 μM for 12 days reduced the spheroid volume by 40%, 63%, and 79%, respectively, indicating a potent inhibitory effect on cancer cell proliferation. nih.gov

Derivative ClassCell LineEffect
1,3-diphenylpyrimidine-2,4(1H,3H)-dionesA375 (Melanoma)Concentration-dependent inhibition of cell proliferation and migration. rsc.org
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dionesA549 (Lung Cancer)Significant reduction in tumor spheroid volume, indicating inhibition of cell growth. nih.gov

Targeting Specific Kinases (e.g., EGFR, VEGFR-2) and Enzymes

A more targeted approach for anticancer activity involves the inhibition of specific enzymes and protein kinases that are crucial for tumor growth and vascularization. Certain dihydropyrimidine derivatives have been designed to act as inhibitors of key kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). google.comnih.gov

A series of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed and synthesized to target both wild-type EGFR (EGFRWT) and its mutated form (EGFRT790M), which is associated with drug resistance. nih.gov Several of these compounds showed promising inhibitory activities against both forms of the enzyme, with the most potent candidate, compound 8a, also inducing significant apoptosis in PC-3 prostate cancer cells. nih.gov The design of such compounds often incorporates pharmacophoric features essential for binding to the kinase domain of EGFR. nih.gov While not directly about the core compound, patents related to Cereblon (CRBN) ligands, which are involved in protein degradation pathways relevant to cancer, mention VEGFR-2 inhibitors and include a synthesis method for 1-phenyldihydropyrimidine-2,4(1H,3H)-dione, placing this chemical family within the broader context of targeted cancer therapies. google.comjustia.com

Derivative ClassTargetKey Finding
Pyrido[2,3-d]pyrimidin-4(3H)-onesEGFRWT, EGFRT790MPotent inhibitory activity against both wild-type and mutant EGFR, leading to apoptosis. nih.gov

Anticonvulsant Activity and Neurotransmission Modulation

Derivatives of dihydropyrimidine-2,4(1H,3H)-dione, often referred to as dihydropyrimidinones (DHPMs), have been investigated for their anticonvulsant properties, largely attributed to their ability to modulate inhibitory neurotransmission in the central nervous system. nih.gov

Antimicrobial Mechanisms

Various derivatives of the dihydropyrimidine-2(1H)-one core structure have been synthesized and evaluated for their ability to inhibit the growth of pathogenic microbes. nih.govresearchgate.net

Studies have shown that these compounds can possess both antibacterial and antifungal properties. nih.govresearchgate.net In one study, a series of 1-phenyl-3,4-dihydropyrimidin-2(1H)-thiones were synthesized and evaluated for antimicrobial activity using the Kirby-Bauer disk diffusion method, with several compounds showing moderate to good activity. researchgate.net Another comprehensive study of thirty-six novel dihydropyrimidine derivatives found significant activity against both Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa and the Gram-positive bacterium Staphylococcus aureus. nih.gov Many of these compounds also exhibited remarkable antifungal activity against Aspergillus niger and Candida albicans, with MIC values as low as 32 μg/ml. nih.gov

The precise mechanism of antimicrobial action is still under investigation but may be linked to the inhibition of essential microbial enzymes. For example, some related 1,4-dihydropyrimidine (B1237445) compounds have been synthesized as isosteres of quinolone antibiotics, with the hypothesis that they may act by inhibiting bacterial DNA gyrase, an enzyme critical for DNA replication. nih.gov Molecular docking studies have supported this potential mechanism. nih.gov The antimicrobial efficacy of dihydropyrimidine derivatives is often influenced by the nature of the substituents on the heterocyclic ring. nih.gov

Derivative ClassTested OrganismsPotential Mechanism
1-Phenyl-3,4-dihydropyrimidin-2(1H)-thionesVarious bacteria and fungiNot specified, general antimicrobial activity observed. researchgate.net
4-Aryl-dihydropyrimidine-2(1H)-onesE. coli, P. aeruginosa, S. aureus, A. niger, C. albicansNot specified, broad-spectrum activity observed. nih.gov
1,4-DihydropyrimidinesE. coli, E. faecalisInhibition of DNA gyrase. nih.gov

Antibacterial Action of Dihydropyrimidine-2,4(1H,3H)-dione Scaffolds

Derivatives of 3,4-dihydropyrimidin-2(1H)-one (DHPM) have been a subject of considerable interest for their antibacterial properties. researchgate.net Studies have shown that these compounds exhibit significant antimicrobial activity against a range of common pathogenic bacteria. mdpi.com While the precise molecular mechanisms are not always fully elucidated, some structural features have been correlated with their antibacterial efficacy.

Research indicates that Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, are often more susceptible to these compounds than Gram-positive bacteria. frontiersin.org The enhanced activity against Gram-negative organisms has been attributed to the presence of lipophilic moieties within the dihydropyrimidine scaffold. frontiersin.org Furthermore, the nature of substituents on the phenyl ring at the C-4 position plays a crucial role. Compounds bearing a phenyl ring with an electron-withdrawing group at this position have been found to be among the most potent antibacterial agents. frontiersin.org

Some dihydropyrimidine-2-thione derivatives have demonstrated selective activity, for instance, only against the Staphylococcus aureus strain. journalcsij.com Although a broad spectrum of antibacterial activity has been observed for some derivatives, no definitive trend between structural modifications and antibacterial action has been established to postulate a single, overarching hypothesis for their mechanism. mdpi.com

Table 1: Antibacterial Activity of Dihydropyrimidine-2(1H)-one Derivatives
Compound ClassTarget BacteriaKey FindingsReference
3,4-dihydropyrimidin-2(1H)-onesGram-negative bacteria (E. coli, P. aeruginosa), Gram-positive bacteria (S. aureus)Higher sensitivity observed in Gram-negative bacteria, potentially due to lipophilic moieties. frontiersin.org
4-aryl-dihydropyrimidin-2(1H)-onesVarious pathogenic bacteriaElectron-withdrawing groups on the C-4 phenyl ring enhance activity. frontiersin.org
Dihydropyrimidine-2-thione derivativesStaphylococcus aureus, Klebsiella aerogenes, Pseudomonas aeruginosaSome derivatives showed selective activity against S. aureus. journalcsij.com

Antiviral Activity and Related Enzymatic Inhibition

The pyrimidine-2,4-dione nucleus is a versatile core in the development of antiviral agents, particularly against the human immunodeficiency virus (HIV). nih.gov A number of derivatives have been synthesized and evaluated for their potential to inhibit viral replication, primarily through the targeting of key viral enzymes. nih.govbohrium.com

A significant antiviral mechanism of pyrimidine-2,4-dione derivatives is the inhibition of HIV reverse transcriptase (RT), an enzyme crucial for the replication of the virus. nih.gov Many of these compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govbohrium.com

One study detailed a series of pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus. nih.gov Within this series, compounds characterized by the presence of an ethereal group at the C-3 position demonstrated potent HIV reverse transcriptase inhibitory activity in the nanomolar range. nih.gov Specifically, certain compounds were identified as effective NNRTIs, leading to inhibition of HIV-1 infection in the low micromolar range without significant toxicity. nih.gov The structure-activity relationship in this series highlighted the importance of the ethereal substituent at C-3 for potent anti-HIV-RT activity. nih.gov

Table 2: HIV Reverse Transcriptase Inhibition by Pyrimidine-2,4-dione Derivatives
Compound SeriesMechanism of ActionKey FindingsReference
Pyrimidine-2,4-diones linked to an isoxazolidine nucleusNon-nucleoside reverse transcriptase inhibition (NNRTI)Compounds with a C-3 ethereal group showed nanomolar HIV-RT inhibitory activity and low micromolar anti-HIV-1 infection activity. nih.gov

Anti-malarial Activity and Parasite Enzyme Targeting (e.g., pfDHODH)

The de novo pyrimidine (B1678525) biosynthesis pathway in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is a validated target for antimalarial drug development. mdpi.com This is because the parasite relies entirely on this pathway for pyrimidine synthesis, unlike its human host which can also utilize a salvage pathway. mdpi.com A key enzyme in this pathway is P. falciparum dihydroorotate (B8406146) dehydrogenase (pfDHODH). mdpi.comnih.gov

A series of pyrimidone derivatives have been identified as novel and selective inhibitors of pfDHODH. nih.gov In one study, a lead compound was optimized, resulting in a derivative with high inhibitory activity against pfDHODH, showing an IC50 value of 23 nM. nih.gov This compound exhibited over 400-fold selectivity for the parasite enzyme over human dihydroorotate dehydrogenase (hDHODH). nih.gov The binding of these inhibitors is thought to occur in a hydrophobic pocket at the N-terminus of the enzyme, which is the presumed binding site for ubiquinone. mdpi.comresearchgate.net The structural divergence of this binding site between the parasite and human enzymes allows for the development of selective inhibitors. mdpi.com The inhibition of pfDHODH disrupts the pyrimidine biosynthesis in the parasite, thereby preventing its growth and replication. researchgate.net

Table 3: Inhibition of pfDHODH by Pyrimidone Derivatives
CompoundTarget EnzymeIC50Selectivity (over hDHODH)Reference
Pyrimidone derivative (Compound 26)P. falciparum dihydroorotate dehydrogenase (pfDHODH)23 nM>400-fold nih.gov

Rho Kinase (ROCK1) Inhibition and Related Cellular Pathways

Recent studies have identified dihydropyrimidine derivatives as potent inhibitors of Rho-associated kinase isoform 1 (ROCK1). This enzyme plays a pivotal role in various aspects of cardiovascular function. The development of these inhibitors originated from a dihydropyrimidinone core, and subsequent optimization led to a series of compounds with improved pharmacokinetic properties.

The inhibition of ROCK1 by these dihydropyrimidine derivatives presents a potential therapeutic strategy for cardiovascular diseases. The Rho kinase signaling pathway is involved in the regulation of smooth muscle contraction, cell adhesion, and motility. By inhibiting ROCK1, these compounds can modulate these cellular processes, which are often dysregulated in cardiovascular pathologies.

DNA Damage Response Modulation through Ku70/80 and DNA-PK Inhibition

Information regarding the specific inhibition of Ku70/80 and DNA-PK by this compound derivatives is not available in the provided search results. While there are reports of inhibitors for these DNA damage response proteins, they have not been identified as derivatives of the dihydropyrimidine-2,4(1H,3H)-dione scaffold. nih.govmdpi.comnih.govresearchgate.net

Future Directions and Emerging Research Avenues for Dihydropyrimidine 2,4 1h,3h Dione Research

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The classic Biginelli reaction, while effective, often requires harsh conditions and can lead to modest yields. researchgate.net Consequently, a major thrust of future research is the development of novel, efficient, and sustainable synthetic methodologies. This aligns with the broader principles of green chemistry, which emphasize economic and ecological efficiency. rsc.org Key areas of exploration include the use of reusable heterogeneous catalysts, solvent-free reaction conditions, and alternative energy sources like microwave and ultrasound irradiation. researchgate.netresearchgate.net

Researchers have successfully employed a variety of catalysts to improve the synthesis of dihydropyrimidinones, including ionic liquids, montmorillonite (B579905) clay, and hydrogels. researchgate.netnih.gov These methods offer significant advantages such as high yields, short reaction times, simple product isolation, and catalyst recyclability. nih.govnih.gov For instance, using a p(AMPS) hydrogel as a catalyst has been shown to be effective for up to four cycles without a substantial decline in product yield. nih.gov Similarly, heteropolyacid-clay (HPA-Clay) catalysts have demonstrated stability and reusability for up to six cycles in solvent-free conditions.

Table 1: Comparison of Sustainable Catalytic Systems for Dihydropyrimidinone Synthesis

Catalyst System Reaction Conditions Key Advantages Typical Yields Ref.
HPA-Montmorillonite-KSF Solvent-free, reflux Reusable, heterogeneous, cost-effective Good to excellent rsc.org
Brønsted Acidic Ionic Liquids Solvent-free, 80°C Recyclable (≥6 cycles), high yields, short reaction times Up to 99%
p(AMPS) Hydrogel Eco-friendly solvent Reusable (≥4 cycles), simple product isolation 85-94% nih.gov

Future work will likely focus on discovering even more robust and selective catalysts, potentially including nano-particle based systems, and optimizing reaction protocols to further minimize environmental impact and production costs. researchgate.net

Advanced Computational Design and In Silico Screening of Dihydropyrimidine-2,4(1H,3H)-dione Libraries

The integration of computational chemistry has revolutionized the process of drug discovery, enabling the rapid and cost-effective screening of vast chemical libraries. nih.gov For dihydropyrimidine-2,4(1H,3H)-dione derivatives, in silico methods are becoming indispensable for designing compounds with enhanced biological activity and predicting their behavior.

Techniques such as molecular docking are widely used to predict the binding affinity and interaction modes of DHPM derivatives with specific biological targets. nih.gov For example, docking studies have been employed to evaluate DHPMs as potential inhibitors of enzymes like human kinesin Eg5 and lipoxygenase, providing insights that guide the synthesis of more potent analogues. In some cases, in silico analysis has shown that certain DHPMs have a higher binding affinity for their target than standard drugs.

Beyond simple docking, molecular dynamics (MD) simulations are used to assess the stability of the ligand-protein complex over time. sci-hub.ru These computational tools, combined with the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, allow researchers to prioritize the most promising candidates for synthesis and in vitro testing, thereby streamlining the discovery pipeline. nih.gov

Table 2: Examples of In Silico Studies on Dihydropyrimidine (B8664642) Derivatives

Biological Target Computational Method(s) Key Findings & Outcomes Ref.
Bacterial 16S rRNA Molecular Docking Confirmed target specificity; DHPMs showed higher specificity than the antibiotic amikacin. nih.gov
Human Kinesin Eg5 Molecular Docking (AutoDock Vina) Chloro-substituted DHPMs showed higher binding affinity than the standard drug monastrol.
Cyclooxygenase-2 (COX-2) Molecular Docking, MD Simulations, ADMET Prediction Identified two DHPM candidates with stable interactions at the COX-2 active site. nih.gov

The future in this domain involves the use of artificial intelligence and machine learning algorithms to build more accurate predictive models, enabling the de novo design of DHPM derivatives with precisely tailored pharmacological profiles.

Interdisciplinary Approaches to Elucidate Complex Biological Mechanisms

Understanding the precise molecular mechanisms by which dihydropyrimidine-2,4(1H,3H)-diones exert their biological effects is a complex challenge that requires a multifaceted, interdisciplinary approach. youtube.com The biological activity of DHPMs can stem from interactions with a wide array of targets, including enzymes, ion channels, and receptors. nih.govnih.gov A comprehensive understanding necessitates the integration of synthetic chemistry, molecular and cell biology, pharmacology, and computational science.

Future research will increasingly rely on a systems biology approach, which investigates the complex interactions within biological systems as a whole. This involves combining data from various "-omics" technologies (genomics, proteomics, metabolomics) to map the pathways affected by a DHPM derivative. For instance, after identifying a lead compound through in vitro screening, proteomic studies can identify its direct binding partners and downstream signaling effects, while metabolomics can reveal changes in cellular metabolic profiles.

This integrated strategy moves beyond a single-target perspective to provide a holistic view of a compound's mechanism of action. By combining chemical synthesis to create specific analogues, advanced biological assays to measure cellular responses (e.g., clonogenic and motility assays), and computational modeling to rationalize these findings, researchers can build a comprehensive picture of how these molecules function. rsc.org Such interdisciplinary collaborations are essential to fully characterize the therapeutic potential and biological roles of the dihydropyrimidine-2,4(1H,3H)-dione scaffold.

Development of Dihydropyrimidine-2,4(1H,3H)-dione Based Chemical Probes and Tools for Biological Research

A significant emerging frontier is the development of dihydropyrimidine-2,4(1H,3H)-dione derivatives as chemical probes to explore biological systems. nih.gov Chemical probes are small molecules designed to selectively interact with a specific protein or family of proteins, enabling researchers to study their function in a cellular context. nih.gov

Future efforts will focus on strategically modifying the DHPM scaffold to create sophisticated research tools:

Activity-Based Protein Profiling (ABPP) Probes: These probes are designed to covalently bind to the active site of specific enzymes. researchgate.net By incorporating a reactive "warhead" and a reporter tag (like biotin (B1667282) or a fluorescent dye) onto the DHPM core, these probes can be used to identify enzyme targets, quantify their activity in complex biological samples, and screen for new inhibitors in a competitive profiling format. whiterose.ac.ukacs.org

Photoaffinity Probes: Attaching a photo-reactive group (e.g., a diazirine) to a DHPM derivative allows for light-induced covalent cross-linking to its biological target. nih.gov This technique is invaluable for target identification and validating drug-protein interactions directly within living cells, overcoming challenges associated with non-covalent interactions. nih.gov

Fluorescent Probes: Conjugating the DHPM scaffold to a fluorescent moiety can create probes for bio-imaging. rsc.org These tools can be used to visualize the subcellular localization of the compound or its target, track dynamic processes in real-time using fluorescence microscopy, and develop high-throughput screening assays. youtube.com

The development of such probes will provide powerful tools to deconstruct the complex pharmacology of dihydropyrimidine-2,4(1H,3H)-diones, validate new therapeutic targets, and illuminate fundamental biological processes. researchgate.net

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1-phenyldihydropyrimidine-2,4(1H,3H)-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.